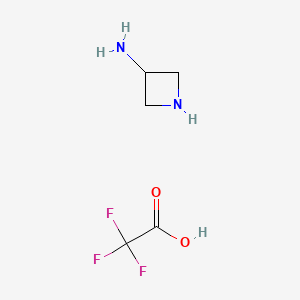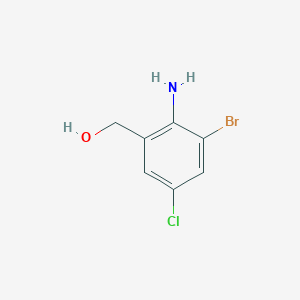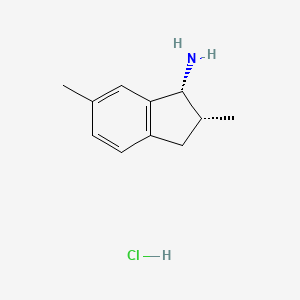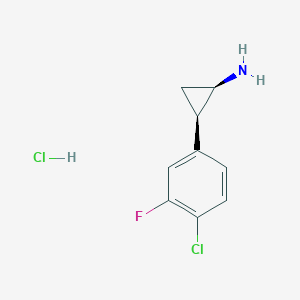
Azetidin-3-amine; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-amine; trifluoroacetic acid is a compound that combines azetidin-3-amine, a four-membered nitrogen-containing heterocycle, with trifluoroacetic acid, a strong organic acid. Azetidin-3-amine is known for its strained ring structure, which imparts unique reactivity, while trifluoroacetic acid is widely used in organic synthesis due to its strong acidity and volatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azetidin-3-amine can be synthesized through various methods, including cyclization of appropriate precursors. One common method involves the cyclization of 3-aminopropanol derivatives under basic conditions . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Trifluoroacetic acid is typically produced industrially by the electrochemical fluorination of acetyl chloride or by the oxidation of trifluoroacetaldehyde .
Industrial Production Methods
Industrial production of azetidin-3-amine often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Trifluoroacetic acid is produced on an industrial scale through the electrochemical fluorination process, which is efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: Azetidin-3-amine can be oxidized to form azetidin-3-one derivatives.
Reduction: Reduction reactions can convert azetidin-3-amine to azetidine.
Substitution: Azetidin-3-amine can participate in nucleophilic substitution reactions, forming various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
Major products formed from these reactions include azetidin-3-one derivatives, azetidine, and various substituted azetidines .
Wissenschaftliche Forschungsanwendungen
Azetidin-3-amine; trifluoroacetic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of azetidin-3-amine; trifluoroacetic acid involves its interaction with molecular targets through its reactive azetidine ring and the acidic nature of trifluoroacetic acid. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . Trifluoroacetic acid can act as a catalyst in various reactions, enhancing the reactivity of the azetidine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler analog of azetidin-3-amine, lacking the amino group.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain compared to azetidine.
Uniqueness
Azetidin-3-amine; trifluoroacetic acid is unique due to the combination of the strained azetidine ring and the strong acidity of trifluoroacetic acid. This combination imparts unique reactivity and makes it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C5H9F3N2O2 |
|---|---|
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
azetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H8N2.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2,4H2;(H,6,7) |
InChI-Schlüssel |
VICJHAGBHWZWSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)

![2-(3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732326.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732341.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)

![1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11732378.png)

![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
![2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732392.png)
